molecular formula C14H14O3S B13920652 2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid

2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid

Cat. No.: B13920652
M. Wt: 262.33 g/mol
InChI Key: YKXFTKKLOJVRTR-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid is a biphenyl derivative featuring methyl groups at the 2' and 4' positions of one aromatic ring and a sulfonic acid group at the 2-position of the adjacent ring. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the sulfonic acid moiety and increased lipophilicity from the methyl substituents. Such compounds are pivotal in pharmaceutical and materials science, particularly as intermediates for dyes, surfactants, or bioactive molecules.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)benzenesulfonic acid

InChI

InChI=1S/C14H14O3S/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)18(15,16)17/h3-9H,1-2H3,(H,15,16,17)

InChI Key

YKXFTKKLOJVRTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2S(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid typically involves the sulfonation of 2’,4’-dimethylbiphenyl. The process can be carried out using fuming sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl[1,1’-biphenyl]-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing the compound’s distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzidine-2,2'-disulfonic Acid (CAS 117-61-3)

  • Structure: Contains two sulfonic acid groups at the 2,2'-positions and amino groups at 4,4'.
  • Properties: Higher acidity (due to dual sulfonic acids) and water solubility. The amino groups enable participation in diazo coupling reactions, making it a key intermediate in dye manufacturing.
  • Applications : Widely used in azo dyes and colorants (e.g., direct dyes for textiles).

Dimethylbiphenyl (CAS 28013-11-8)

  • Structure : Features methyl groups at the 1,1'-positions without sulfonic acid.
  • Properties : Hydrophobic due to the absence of polar substituents. Lower reactivity compared to sulfonated analogs.
  • Applications : Primarily used as a solvent or intermediate in organic synthesis.

8-(2,2′-Dimethyl-4′-(4-nitrobenzamido)-[1,1′-biphenyl]-4-carboxamido)naphthalene-1-sulfonic Acid (Compound 16 in )

  • Structure : Contains a sulfonic acid group, methyl groups (2,2′-positions), and nitro/amide functionalities.
  • Properties : Enhanced electronic withdrawal from the nitro group increases acidity. The amide linkage improves binding affinity in biological systems.

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic Acid (CAS 5345-27-7)

  • Structure : Combines a methylsulfonyl (electron-withdrawing) group and a carboxylic acid.
  • Properties: Higher acidity than methyl-substituted analogs but lower solubility in non-polar solvents.
  • Applications : Intermediate in synthesizing anti-inflammatory or agrochemical agents.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications References
2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic Acid 2'-CH₃, 4'-CH₃, 2-SO₃H C₁₄H₁₄O₃S 262.32 Not specified Pharmaceuticals, surfactants Inferred
Benzidine-2,2'-disulfonic Acid 2,2'-SO₃H, 4,4'-NH₂ C₁₂H₁₂N₂O₆S₂ 376.36 117-61-3 Dye intermediates
Dimethylbiphenyl 1,1'-CH₃ C₁₄H₁₄ 182.26 28013-11-8 Solvent, synthesis
Compound 16 () 2,2'-CH₃, 4-NO₂, amide, SO₃H C₃₄H₂₈N₄O₈S 652.67 Not specified Immunomodulation
4'-(Methylsulfonyl)-biphenyl-2-carboxylic Acid 4'-SO₂CH₃, 2-COOH C₁₄H₁₂O₄S 276.31 5345-27-7 Agrochemicals

Research Findings and Functional Insights

  • Electronic Effects : Sulfonic acid groups increase water solubility and acidity, while methyl groups enhance lipophilicity. For example, 2',4'-dimethyl substitution likely improves membrane permeability compared to disulfonated analogs like Benzidine-2,2'-disulfonic acid.
  • Biological Relevance : Compounds with amide/nitro groups (e.g., ’s derivatives) show targeted bioactivity, suggesting that this compound could be tailored for drug delivery systems.
  • Industrial Utility : Benzidine-2,2'-disulfonic acid’s role in dyes underscores the importance of sulfonic acid positioning for chromophore development, whereas the target compound’s methyl groups may stabilize hydrophobic interactions in surfactants.

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